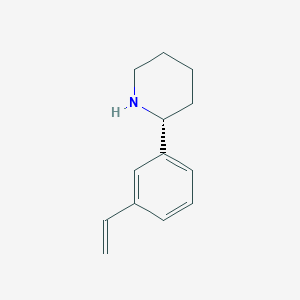
(R)-2-(3-Vinylphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-Vinylphenyl)piperidine is a chiral compound featuring a piperidine ring substituted with a vinyl group at the 3-position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Vinylphenyl)piperidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate piperidine derivative.
Vinylation: The vinyl group is introduced to the phenyl ring through a palladium-catalyzed Heck reaction. This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-(3-Vinylphenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
®-2-(3-Vinylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted piperidine.
Substitution: Various substituted piperidine derivatives.
科学研究应用
®-2-(3-Vinylphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of chiral molecules with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(3-Vinylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-2-(3-Vinylphenyl)piperidine: The enantiomer of ®-2-(3-Vinylphenyl)piperidine.
2-(3-Vinylphenyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
2-(3-Vinylphenyl)morpholine: A similar compound with a morpholine ring.
Uniqueness
®-2-(3-Vinylphenyl)piperidine is unique due to its chiral nature and the presence of both a piperidine ring and a vinyl group. This combination of structural features imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
(2R)-2-(3-ethenylphenyl)piperidine |
InChI |
InChI=1S/C13H17N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h2,5-7,10,13-14H,1,3-4,8-9H2/t13-/m1/s1 |
InChI 键 |
UYJUGLXRVSWTTG-CYBMUJFWSA-N |
手性 SMILES |
C=CC1=CC(=CC=C1)[C@H]2CCCCN2 |
规范 SMILES |
C=CC1=CC(=CC=C1)C2CCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















